2-Acetamidoglucal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

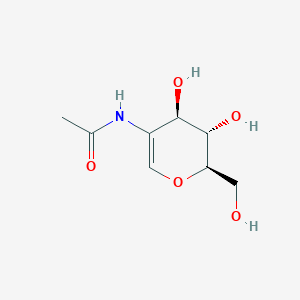

2-acetamidoglucal is a glycal derivative that is 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol substituted by an acetylamino group at position 2. It has a role as a metabolite. It is a glycal derivative and a member of acetamides.

Wissenschaftliche Forschungsanwendungen

Enzymatic Reactions and Mechanisms

2-Acetamidoglucal serves as an important intermediate in enzymatic reactions, particularly in the biosynthesis of sialic acids. Notably, it is produced during the action of UDP-N-acetylglucosamine 2-epimerase, an enzyme that catalyzes the conversion of UDP-N-acetylglucosamine to N-acetylmannosamine. This reaction is crucial for the synthesis of polysialic acid, which has significant biological functions including cell-cell interactions and modulation of immune responses .

Case Study: Enzymatic Hydration

Research has shown that this compound can be enzymatically hydrated to yield N-acetyl-D-glucosamine. In a study involving jack bean enzymes, it was demonstrated that this compound acts as a slow, tight-binding substrate, with kinetic parameters indicating its high affinity for these enzymes. The hydration process occurs via a double-displacement mechanism, which retains the anomeric configuration of the substrate .

Pharmaceutical Applications

The unique structural properties of this compound make it a valuable candidate in drug design and development. Its ability to mimic transition states in enzymatic reactions suggests potential applications in creating inhibitors for glycosidases, which are enzymes involved in carbohydrate metabolism.

Drug Development Insights

The exploration of this compound as a scaffold for drug development is supported by its interaction with beta-N-acetylhexosaminidases. Kinetic studies indicate that correctly substituted glycals like this compound can act as transition state analogs, paving the way for designing high-affinity inhibitors targeting specific glycosidases involved in various diseases .

Biochemical Research Applications

In biochemical research, this compound is utilized as a substrate to study enzyme mechanisms and kinetics. Its role in facilitating the understanding of glycosylation processes is critical, given that glycosylation affects protein folding, stability, and function.

Research Findings

A significant study highlighted the hydration kinetics of this compound by different beta-N-acetylhexosaminidases. The findings revealed that all tested enzymes hydrolyze this compound to produce N-acetyl-D-glucosamine while maintaining the anomeric configuration. This insight is vital for understanding enzyme specificity and substrate interactions within glycosidase families .

Summary and Future Directions

The applications of this compound extend across enzymology and pharmaceutical research, providing essential insights into carbohydrate biochemistry and potential therapeutic avenues. Ongoing research should focus on:

- Expanding Kinetic Studies: Further investigations into the kinetics of this compound with various enzymes could reveal more about its binding properties and potential as an inhibitor.

- Drug Design: Leveraging its structural properties to develop novel inhibitors targeting specific glycosidases could lead to breakthroughs in treating diseases linked to carbohydrate metabolism.

Analyse Chemischer Reaktionen

Enzymatic Hydration by β-N-Acetylhexosaminidases

2-Acetamidoglucal undergoes stereospecific hydration catalyzed by β-N-acetylhexosaminidases, yielding N-acetyl-D-glucosamine as the product. This reaction proceeds via a double-displacement mechanism with retention of anomeric configuration .

Key Kinetic Parameters for Jack Bean Enzyme:

| Parameter | Value |

|---|---|

| V<sub>max</sub> | 0.48 ± 0.01 units/mg |

| K<sub>m</sub> | 27 ± 2.8 µM |

The reaction forms a high-affinity, reversible enzyme-substrate complex, suggesting this compound acts as a transition-state mimic for inhibitor design .

Elimination Reactions in UDP-N-Acetylglucosamine 2-Epimerase Catalysis

This compound is a critical intermediate in the non-hydrolyzing epimerization of UDP-GlcNAc to UDP-ManNAc. The mechanism involves:

-

Anti-elimination of UDP from UDP-GlcNAc, forming this compound and UDP .

-

Syn-addition of UDP to the glycal intermediate, generating UDP-ManNAc .

Evidence for Intermediate Formation:

-

Positional Isotope Exchange (PIX): Scrambling of <sup>18</sup>O in UDP confirms cleavage of the anomeric C–O bond .

-

Competitive Inhibition: this compound binds tightly to epimerases (e.g., K<sub>i</sub> = 14 mM for N. meningitidis enzyme) .

Inhibition of Epimerases and Hydrolases

This compound exhibits competitive inhibition against UDP-GlcNAc 2-epimerases:

| Enzyme Source | Inhibition Constant (K<sub>i</sub>) |

|---|---|

| Human Placenta | 8 µM |

| Bovine Kidney | 25 µM |

| N. meningitidis | 14 mM |

This inhibition is reversible, with no accumulation of reaction intermediates .

Alkoxybromination Reactions

Reaction with N-bromosuccinimide (NBS) in the presence of alcohols (ROH) produces 2-O-alkyl-2-C-acetamido-α-D-mannosyl bromides. The mechanism involves:

Example Reaction:

this compound triacetate + NBS + MeOH → 2-O-methyl-α-D-mannosyl bromide (major product).

Stability and Reactivity in Aqueous Solutions

Eigenschaften

Molekularformel |

C8H13NO5 |

|---|---|

Molekulargewicht |

203.19 g/mol |

IUPAC-Name |

N-[(2R,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-5-yl]acetamide |

InChI |

InChI=1S/C8H13NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h3,6-8,10,12-13H,2H2,1H3,(H,9,11)/t6-,7-,8-/m1/s1 |

InChI-Schlüssel |

LKFJQOCOGNNTCY-BWZBUEFSSA-N |

SMILES |

CC(=O)NC1=COC(C(C1O)O)CO |

Isomerische SMILES |

CC(=O)NC1=CO[C@@H]([C@H]([C@@H]1O)O)CO |

Kanonische SMILES |

CC(=O)NC1=COC(C(C1O)O)CO |

Synonyme |

2-acetamido-1,2-dideoxy-D-arabino-hex-1-enopyranose 2-acetamido-D-glucal 2-acetamidoglucal |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.